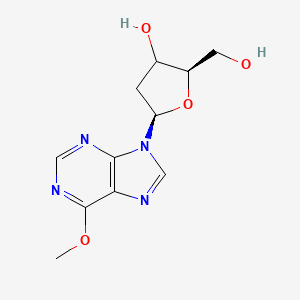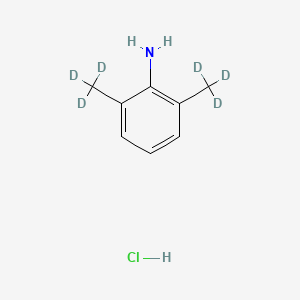
2,6-Dimethylaniline-d6 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethylaniline-d6 (hydrochloride) is a deuterium-labeled derivative of 2,6-Dimethylaniline hydrochloride. This compound is primarily used in scientific research as a tracer for quantitation during drug development processes. The incorporation of stable heavy isotopes, such as deuterium, into drug molecules can significantly affect their pharmacokinetic and metabolic profiles .
Vorbereitungsmethoden
The synthesis of 2,6-Dimethylaniline-d6 (hydrochloride) involves the deuteration of 2,6-Dimethylaniline. This process typically includes the exchange of hydrogen atoms with deuterium atoms. The industrial production of 2,6-Dimethylaniline itself is achieved through the alkylation of aniline with methanol in the presence of an acid catalyst . The hydrochloride salt is then formed by reacting 2,6-Dimethylaniline with hydrochloric acid.
Analyse Chemischer Reaktionen
2,6-Dimethylaniline-d6 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone imines.
Reduction: It can be reduced to form the corresponding amine.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethylaniline-d6 (hydrochloride) is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Wirkmechanismus
The mechanism of action of 2,6-Dimethylaniline-d6 (hydrochloride) involves its incorporation into drug molecules as a deuterium-labeled analog. This substitution can affect the pharmacokinetic and metabolic profiles of the drugs, leading to changes in their absorption, distribution, metabolism, and excretion. The molecular targets and pathways involved depend on the specific drug being studied .
Vergleich Mit ähnlichen Verbindungen
2,6-Dimethylaniline-d6 (hydrochloride) is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
2,6-Dimethylaniline: The non-deuterated analog used in the synthesis of various drugs and chemical intermediates.
2,6-Xylidine: Another name for 2,6-Dimethylaniline, commonly used in industrial applications.
2-Amino-1,3-dimethylbenzene: A positional isomer of 2,6-Dimethylaniline.
These compounds share similar chemical properties but differ in their specific applications and the presence of deuterium in 2,6-Dimethylaniline-d6 (hydrochloride).
Eigenschaften
Molekularformel |
C8H12ClN |
|---|---|
Molekulargewicht |
163.68 g/mol |
IUPAC-Name |
2,6-bis(trideuteriomethyl)aniline;hydrochloride |
InChI |
InChI=1S/C8H11N.ClH/c1-6-4-3-5-7(2)8(6)9;/h3-5H,9H2,1-2H3;1H/i1D3,2D3; |
InChI-Schlüssel |
QNWMFJDRMZWZNN-TXHXQZCNSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C1=C(C(=CC=C1)C([2H])([2H])[2H])N.Cl |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12408775.png)
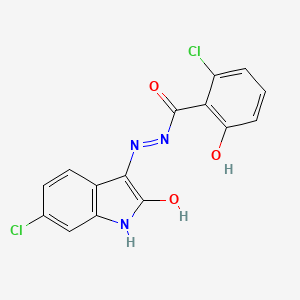
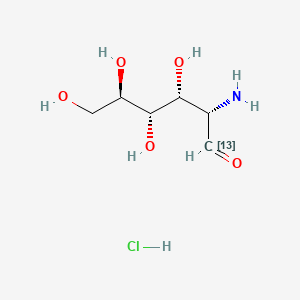
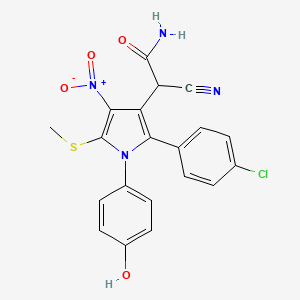
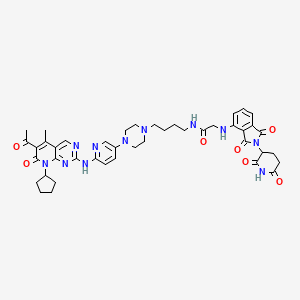
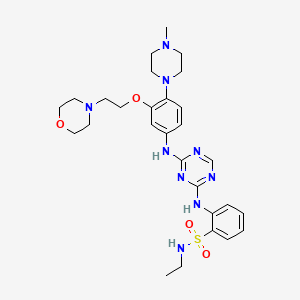

![[D-Trp11]-NEUROTENSIN](/img/structure/B12408836.png)
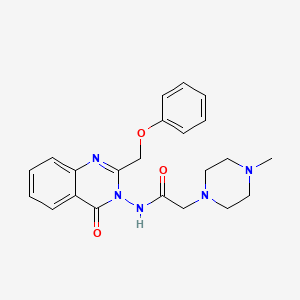

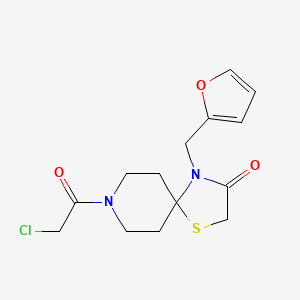
![(3R)-7-hydroxy-3-[(4-hydroxyphenyl)methyl]-2,3-dihydrochromen-4-one](/img/structure/B12408873.png)
